11-(1-Methyl-2-oxopyrrolidin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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Description
This compound, also known as HupA and commercially known as CogniUp , is an alkaloid . It has been studied for its potential use in the treatment of neurodegenerative disorders, particularly Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 13-(N-aryl(N,N-diethyl)-aminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes were synthesized by three-component condensations of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in EtOH in the presence of a sodium-bisulfate catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction structure analysis . The molecular geometry was determined by the conformation of the rigid bicyclic framework .Chemical Reactions Analysis
The compound has been involved in novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . Arylbenzothiazolylether diazonium salts were used as dual-function reagents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
11-(1-methyl-2-oxopyrrolidin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-17-6-5-14(16(17)21)18-8-11-7-12(10-18)13-3-2-4-15(20)19(13)9-11/h2-4,11-12,14H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROQKZQUCJUZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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